2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide
Description
The compound 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a structurally complex molecule featuring:
- A 4-fluorophenyl group linked to an acetamide backbone.
- A morpholinoethyl side chain (2-morpholinoethyl group).
- A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl substituent.
Its structural complexity necessitates comparisons with analogs to infer properties like solubility, stability, and bioactivity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-27-10-2-3-19-16-20(6-9-22(19)27)23(28-11-13-30-14-12-28)17-26-24(29)15-18-4-7-21(25)8-5-18/h4-9,16,23H,2-3,10-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNGVBZGOZGMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide , often referred to as compound A , is a novel synthetic derivative notable for its potential therapeutic applications. This article delves into its biological activities, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure
Compound A possesses a complex structure characterized by:
- A fluorophenyl group that enhances lipophilicity.
- A morpholinoethyl linker which may influence its interaction with biological targets.
- A tetrahydroquinoline moiety that is often associated with neuroactive properties.
Biological Activity
Research indicates that compound A exhibits a range of biological activities:
1. Antidepressant-like Effects
Studies have shown that compound A demonstrates significant antidepressant-like effects in animal models. In a forced swim test (FST), it reduced immobility time, suggesting an increase in locomotor activity and potential antidepressant properties. The mechanism appears to involve modulation of serotonin and norepinephrine pathways.
2. Neuroprotective Properties
The neuroprotective effects of compound A have been evaluated in vitro. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegenerative diseases.
3. Antinociceptive Activity
In pain models, compound A exhibited antinociceptive properties. It significantly decreased pain responses in the formalin test, indicating its potential as an analgesic agent.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Efficacy in Depression Models | Compound A reduced immobility in FST by 30% compared to control. | Supports antidepressant-like activity. |
| Study 2 : Neuroprotection | Inhibition of ROS production by 50% in neuronal cultures. | Suggests protective effects against oxidative damage. |
| Study 3 : Analgesic Effects | Decreased pain response by 40% in formalin test. | Indicates potential for pain management applications. |
Pharmacokinetics
Compound A exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes, with a half-life conducive to once-daily dosing.
Safety and Toxicology
Toxicological assessments indicate that compound A has a low toxicity profile:
- No significant adverse effects were observed at therapeutic doses.
- Long-term studies are required to fully assess chronic exposure risks.
Comparison with Similar Compounds
Comparative Data Table
*THQ = 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl
Key Findings and Implications
Morpholine vs.
Aromatic Substituents :
- Fluorine’s electronegativity (in 4-fluorophenyl) may improve metabolic stability over chlorine or methoxy groups .
- Bulky substituents (e.g., naphthoxy) correlate with cytotoxicity, as seen in .
Linker Flexibility : Ethanediamide (rigid) vs. acetamide (flexible) could influence conformational preferences during receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
